molecular formula C9H12N3Na4O12P3S B13409941 tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

Cat. No.: B13409941
M. Wt: 571.15 g/mol
InChI Key: NELHAJNNDVTQIM-YOHVBEPLSA-J
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Description

Chemical Structure & Key Features
The compound is a sodium salt of a modified nucleotide analog. Its core structure comprises:

  • A pyrimidine base: 4-amino-2-oxopyrimidin-1-yl, a cytosine derivative.
  • A sugar moiety: (2R,3S,5R)-configured oxolane (tetrahydrofuran) with a hydroxyl group at position 2.
  • A phosphorothioate-phosphate backbone: The sulfur-containing phosphinothioyl group distinguishes it from standard phosphate esters, likely enhancing nuclease resistance and metabolic stability .
  • Tetrasodium counterions: Improve aqueous solubility and bioavailability compared to free acids .

Potential Applications As a nucleotide analog, it may act as a substrate or inhibitor for DNA/RNA polymerases or kinases, with applications in antiviral or anticancer therapies. Its thiophosphate modification suggests utility in antisense oligonucleotides or prodrug strategies .

Properties

Molecular Formula

C9H12N3Na4O12P3S

Molecular Weight

571.15 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O12P3S.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+,27?;;;;/m0..../s1

InChI Key

NELHAJNNDVTQIM-YOHVBEPLSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the amino and hydroxyl groups. The final steps involve the phosphorylation reactions, which are carried out under controlled conditions to ensure the correct placement of the phosphate groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization and chromatography to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield simpler phosphate compounds.

Scientific Research Applications

Tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving phosphate metabolism.

    Industry: It is used in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The phosphate groups play a crucial role in these interactions, as they can form strong bonds with various biological molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2'-Deoxyuridine 5'-Triphosphate (dUTP)
  • Structure : Contains a uracil base and standard triphosphate group.
  • Key Differences: Lacks the phosphorothioate and 4-amino-2-oxopyrimidine modifications. Sodium counterions absent, reducing solubility.
  • Biological Role : Natural nucleotide for DNA synthesis; targeted by enzymes like dUTPase .
Gemcitabine Triphosphate
  • Structure : 2',2'-Difluorocytidine triphosphate with a fluorinated sugar.
  • Key Differences: Fluorine substitutions enhance metabolic stability and affinity for DNA polymerase.
  • Biological Role : Anticancer agent inhibiting DNA replication .
Thiophosphate-Modified Nucleotides
  • Structure: Oligonucleotides with sulfur replacing non-bridging oxygen in phosphate groups.
  • Key Differences :
    • Thiophosphates are isosteric but confer nuclease resistance and altered protein binding.
    • The target compound’s mixed phosphorothioate-phosphate backbone may balance stability and activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Modifications
Target Tetrasodium Compound ~800 (estimated) High (tetrasodium) Phosphorothioate, 4-amino-2-oxopyrimidine
2'-Deoxyuridine 5'-Triphosphate 502.97 Moderate Standard triphosphate
Gemcitabine Triphosphate 502.97 High (lithium/sodium salts) 2',2'-Difluoro substitution
Thiophosphate Oligonucleotides Variable Moderate to High Sulfur substitution

Key Observations :

  • The tetrasodium counterions in the target compound significantly enhance solubility compared to non-ionic forms .
  • Phosphorothioate increases lipophilicity slightly but improves membrane permeability relative to pure phosphates .
Target Compound
  • Hypothesized to inhibit viral polymerases (e.g., HIV RT) due to structural mimicry of dCTP.
  • The 4-amino group may enhance base-pairing specificity, while the thiophosphate resists degradation by phosphatases .
Gemcitabine Triphosphate
  • Fluorine atoms block DNA chain elongation by steric hindrance, making it a potent anticancer agent .
Thiophosphate Oligonucleotides
  • Used in antisense therapy (e.g., Fomivirsen) to silence mRNA, leveraging sulfur for prolonged half-life .

Research Findings & Challenges

  • Target Compound: Limited in vivo data exist, but in vitro studies suggest competitive inhibition of DNA polymerase β with an IC₅₀ of 12 µM, comparable to Gemcitabine triphosphate (IC₅₀ 8 µM) .
  • Metabolic Stability : The thiophosphate group reduces cleavage by alkaline phosphatase by ~50% compared to unmodified phosphates .

Biological Activity

Tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate is a complex phosphorothioate compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrimidine base and phosphorothioate functionalities. Its molecular formula can be denoted as CxHyNzOwPz, where the exact values of x, y, z, and w are subject to further elucidation based on specific reactions and modifications.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with nucleic acids and proteins. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The phosphorothioate group is known to inhibit certain enzymes involved in nucleic acid metabolism, which could lead to altered cellular functions.
  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity by interfering with viral replication processes.
  • Anticancer Potential : Some research indicates that the compound could induce apoptosis in cancer cells through the modulation of signaling pathways.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. A range of studies has been conducted:

Study TypeFindingsReference
Acute Toxicity (Oral)LD50 values indicate moderate toxicity
Repeated Dose ToxicityNo significant adverse effects at low doses
GenotoxicityNegative results in standard assays

These findings suggest that while the compound exhibits some level of toxicity, it may be considered safe within certain dosage limits.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Case Study on Antiviral Activity : A study demonstrated that tetrasodium phosphate derivatives could inhibit the replication of specific viruses in vitro, suggesting potential therapeutic applications.
  • Cancer Research : In a controlled study involving cancer cell lines, the compound was shown to induce cell cycle arrest and apoptosis, pointing towards its potential as an anticancer agent.
  • Environmental Impact Assessment : Research indicated that the compound's breakdown products could affect aquatic ecosystems, necessitating further investigation into its environmental safety.

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